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Compound of Interest

Compound Name: 2-Bromo-3-fluoro-5-nitroaniline

CAS No.: 1309832-49-2

Cat. No.: B2849100

Get Quote

In the realm of drug discovery and fine chemical synthesis, substituted anilines serve as

foundational scaffolds for a vast array of functional molecules. 2-Bromo-3-fluoro-5-
nitroaniline is one such compound, a highly functionalized aromatic amine whose specific

substitution pattern offers a unique combination of steric and electronic properties. Its utility as

a synthetic intermediate is predicated on a thorough understanding of its physical

characteristics, which dictate everything from reaction conditions and purification strategies to

storage and handling.

This guide provides a comprehensive examination of the physical properties of 2-Bromo-3-
fluoro-5-nitroaniline (CAS No. 1309832-49-2). It is imperative to note that publicly available,

experimentally verified data for this specific isomer is limited. Therefore, to provide a robust and

practical resource, this document synthesizes known information for the target compound with

predictive data and validated properties of its close structural isomers. This approach,

grounded in established chemical principles, offers researchers a reliable framework for their

work. Every piece of data derived from an isomer is explicitly identified, ensuring scientific

transparency and trustworthiness.
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Core Molecular and Physical Characteristics
The fundamental identity of 2-Bromo-3-fluoro-5-nitroaniline is established by its molecular

structure and resulting physicochemical properties. These parameters are the cornerstone of

any experimental design involving the compound.

Molecular Identity
IUPAC Name: 2-bromo-3-fluoro-5-nitroaniline

CAS Number: 1309832-49-2[1]

Molecular Formula: C₆H₄BrFN₂O₂[1]

Molecular Weight: 235.01 g/mol [1]

Canonical SMILES: C1=CC(=C(C(=C1N)F)Br)[O-]

The molecule features a benzene ring substituted with five groups: an amino (-NH₂), a bromo (-

Br), a fluoro (-F), and a nitro (-NO₂) group, in addition to the implicit hydrogen atoms. The

interplay of these functional groups—the electron-donating amine and the electron-withdrawing

nitro, bromo, and fluoro groups—creates a complex electronic environment that influences its

reactivity and physical behavior.

Summary of Physical Properties
The following table summarizes the known and predicted physical properties. Data for isomers

are included to provide a scientifically grounded estimation where specific data for 2-Bromo-3-
fluoro-5-nitroaniline is unavailable.
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Property Value / Description Source (Isomer)

Appearance

Expected to be a yellow to

brown crystalline solid at room

temperature.

Based on isomers[2][3]

Melting Point 152 - 156 °C
2-Bromo-5-fluoro-4-

nitroaniline[3]

Boiling Point 364.5 ± 37.0 °C at 760 mmHg
Predicted for 2-Bromo-5-fluoro-

4-nitroaniline[3]

Density 1.896 ± 0.06 g/cm³
Predicted for 2-Bromo-5-fluoro-

4-nitroaniline[3]

Solubility

Practically insoluble in water.

Soluble in methanol; very

soluble in N,N-

Dimethylformamide (DMF).

Based on 2-Bromo-5-fluoro-4-

nitroaniline[3]

LogP (XLogP3) ~1.9 - 2.4 Predicted for isomers[3][4]

Spectroscopic and Chromatographic Profile
Spectroscopic and chromatographic data are essential for identity confirmation and purity

assessment. While specific spectra for 2-Bromo-3-fluoro-5-nitroaniline are not widely

published, its structure allows for a detailed prediction of its spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic

protons and the amine protons.

Aromatic Region (δ 6.5-8.0 ppm): Two signals, likely appearing as doublets or doublet of

doublets due to coupling with each other and the fluorine atom. The strong deshielding

effect of the nitro group will shift these protons downfield.
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Amine Protons (δ 4.0-6.0 ppm): A broad singlet corresponding to the two -NH₂ protons.

The chemical shift can vary depending on the solvent and concentration.

¹³C NMR: The carbon NMR will display six distinct signals for the aromatic carbons, as the

substitution pattern renders them all chemically unique. The carbon attached to the bromine

will be significantly shifted, as will the carbons bonded to fluorine and the nitro group.

¹⁹F NMR: A single resonance is expected for the fluorine atom, with its chemical shift and

coupling pattern providing further structural confirmation.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.

N-H Stretching: Two distinct sharp peaks are expected in the 3300-3500 cm⁻¹ region,

characteristic of the symmetric and asymmetric stretching of the primary amine group (-NH₂).

N-O Stretching (Nitro Group): Strong, sharp absorption bands around 1520-1560 cm⁻¹

(asymmetric) and 1345-1385 cm⁻¹ (symmetric) are definitive for the nitro group.

C=C Stretching (Aromatic): Multiple peaks in the 1450-1600 cm⁻¹ region.

C-F and C-Br Stretching: Absorptions for these bonds will appear in the fingerprint region,

typically below 1200 cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern.

Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum will show a

characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and

⁸¹Br in an approximate 1:1 ratio). This results in two peaks of nearly equal intensity at m/z

234 and m/z 236.

Fragmentation: Common fragmentation pathways would include the loss of the nitro group (-

NO₂) and subsequent cleavages of the aromatic ring.
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Purity Analysis by High-Performance Liquid
Chromatography (HPLC)
Reversed-phase HPLC is the standard method for assessing the purity of compounds like 2-
Bromo-3-fluoro-5-nitroaniline.

Principle: The compound's moderate polarity makes it well-suited for separation on a

nonpolar stationary phase (like C18) with a polar mobile phase.[5]

Detection: The nitroaniline chromophore allows for strong UV absorbance, making a UV

detector set between 250-380 nm an effective choice for detection.[5][6]

Experimental Protocols for Physical Property
Determination
The following protocols provide robust, step-by-step methodologies for characterizing 2-
Bromo-3-fluoro-5-nitroaniline in a research setting.

Protocol: Melting Point Determination
Causality: The melting point is a critical indicator of purity. A sharp, well-defined melting range

suggests high purity, while a broad or depressed range indicates the presence of impurities.

Methodology:

Sample Preparation: Ensure the sample is completely dry by placing it in a vacuum oven at a

temperature below its expected melting point (e.g., 60-70 °C) for several hours.

Loading: Finely crush a small amount of the dried sample. Pack the powder into a capillary

tube to a height of 2-3 mm.

Instrumentation: Place the capillary tube into a calibrated digital melting point apparatus.

Measurement:

Set a rapid heating ramp (e.g., 10-20 °C/min) to quickly approximate the melting point.
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Allow the apparatus to cool.

Perform a second measurement with a new sample, using a slow ramp rate (1-2 °C/min)

starting from ~20 °C below the approximate melting point.

Data Recording: Record the temperature at which the first drop of liquid appears and the

temperature at which the entire sample becomes liquid. This range is the melting point.

Diagram: Workflow for Melting Point Determination

Sample Preparation Measurement Data Recording

Dry Sample
(Vacuum Oven) Crush Sample Pack Capillary Tube Fast Ramp

(Approximate MP)
Slow Ramp

(Precise MP) Record T_start & T_end

Click to download full resolution via product page

Caption: A streamlined workflow for accurate melting point determination.

Protocol: HPLC Purity Assessment
Causality: This protocol establishes a baseline for developing a robust, isocratic HPLC method

to rapidly assess purity, which is crucial for reaction monitoring and quality control of final

products.

Methodology:

Reagent Preparation:

Mobile Phase A: Deionized water with 0.1% formic acid or phosphoric acid.

Mobile Phase B: Acetonitrile.

Sample Diluent: 50:50 Acetonitrile:Water.

Standard Preparation:
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Stock Solution (1 mg/mL): Accurately weigh 10 mg of the compound into a 10 mL

volumetric flask. Dissolve and dilute to the mark with the sample diluent.

Working Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the sample

diluent.

Instrumentation & Conditions (Method Development Start Point):

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[5]

Flow Rate: 1.0 mL/min.[6]

Injection Volume: 10 µL.

Detector: UV/PDA at 260 nm.

Column Temperature: 30 °C.

Gradient Elution (Scouting Run):

Run a linear gradient from 10% B to 90% B over 20 minutes.

This will determine the approximate mobile phase composition required to elute the

compound.

Isocratic Method Optimization:

Based on the retention time from the scouting run, calculate the mobile phase composition

at that time.

Set up an isocratic run using that composition (e.g., if the peak eluted at 10 minutes in the

gradient, the composition is ~50% B).

Adjust the isocratic mobile phase composition to achieve a retention time between 3 and

10 minutes with good peak shape.

Analysis: Inject the working solution and calculate the area percent of the main peak to

determine purity.
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Diagram: HPLC Method Development Workflow
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Caption: A logical progression for developing an HPLC purity method.

Safety, Handling, and Storage
Trustworthiness: While a specific Safety Data Sheet (SDS) for 2-Bromo-3-fluoro-5-
nitroaniline is not readily available, the hazard profile can be reliably inferred from its structural

components (a halogenated nitroaniline) and the SDS of its isomers.[2][7][8][9] Extreme

caution is warranted.
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GHS Hazard Classification (Inferred)
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2][8][9]

Skin Corrosion/Irritation: Causes skin irritation.[2][9]

Eye Damage/Irritation: Causes serious eye irritation.[2][9]

Respiratory Irritation: May cause respiratory irritation.[2][9]

Handling Precautions
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume

hood.

Personal Protective Equipment (PPE):

Wear protective gloves (nitrile or neoprene), a lab coat, and chemical safety goggles or a

face shield.[7]

Avoid breathing dust. If dust generation is unavoidable, use a NIOSH-approved respirator.

[7]

Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after

handling.[7][10]

Storage
Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]

Keep away from incompatible materials such as strong oxidizing agents.

For long-term stability, storage in an inert atmosphere (e.g., under argon or nitrogen) is

recommended.[8]

Conclusion
2-Bromo-3-fluoro-5-nitroaniline is a valuable chemical intermediate whose physical

properties are dictated by its complex substitution pattern. This guide provides a
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comprehensive overview of these properties, leveraging data from close isomers to build a

complete and practical profile. The experimental protocols outlined herein offer researchers

self-validating systems for confirming these characteristics in their own laboratories. By

adhering to the principles of scientific integrity and exercising appropriate safety measures,

professionals in chemical synthesis and drug development can effectively utilize this compound

to advance their research goals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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Contact
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Phone: (601) 213-4426
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Contact our Ph.D. Support Team for a compatibility check
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